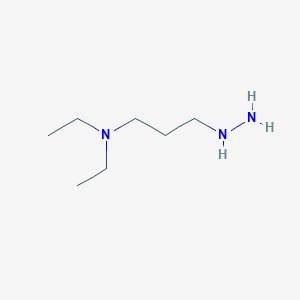![molecular formula C17H14 B14666113 2,11-Dihydro-1H-benzo[b]fluorene CAS No. 41593-26-4](/img/structure/B14666113.png)
2,11-Dihydro-1H-benzo[b]fluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,11-Dihydro-1H-benzo[b]fluorene is a polycyclic aromatic hydrocarbon with the molecular formula C17H12 It is a derivative of benzo[b]fluorene, characterized by the presence of two hydrogen atoms at the 2 and 11 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,11-Dihydro-1H-benzo[b]fluorene typically involves the hydrogenation of benzo[b]fluorene. This process can be carried out using catalytic hydrogenation, where a catalyst such as palladium on carbon (Pd/C) is used under hydrogen gas at elevated pressures and temperatures. The reaction conditions may vary, but a common setup involves hydrogenation at 50-100 psi and temperatures ranging from 50-100°C.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure high yield and purity of the product. The reaction parameters are optimized to achieve maximum efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
2,11-Dihydro-1H-benzo[b]fluorene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Further reduction of this compound can lead to the formation of fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic rings of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
2,11-Dihydro-1H-benzo[b]fluorene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons and other organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of 2,11-Dihydro-1H-benzo[b]fluorene involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate into DNA, affecting its structure and function. It may also interact with enzymes and receptors, modulating their activity. The specific pathways and targets depend on the context of its application and the biological system being studied.
類似化合物との比較
Similar Compounds
Benzo[b]fluorene: The parent compound, lacking the additional hydrogen atoms at the 2 and 11 positions.
2,3-Benzofluorene: Another derivative with different substitution patterns.
Indeno[1,2-b]fluorene: A structurally related compound with a different arrangement of aromatic rings.
Uniqueness
2,11-Dihydro-1H-benzo[b]fluorene is unique due to its specific hydrogenation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous, such as in the synthesis of specialized organic compounds and materials.
特性
CAS番号 |
41593-26-4 |
|---|---|
分子式 |
C17H14 |
分子量 |
218.29 g/mol |
IUPAC名 |
2,11-dihydro-1H-benzo[b]fluorene |
InChI |
InChI=1S/C17H14/c1-2-6-13-11-17-15(9-12(13)5-1)10-14-7-3-4-8-16(14)17/h1-2,4-6,8-9,11H,3,7,10H2 |
InChIキー |
RXKTZOPRVWICAL-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=C1)C3=CC4=CC=CC=C4C=C3C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


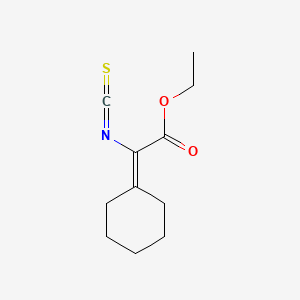
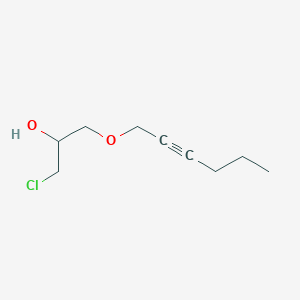


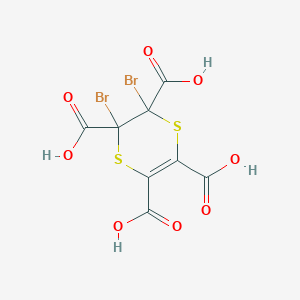

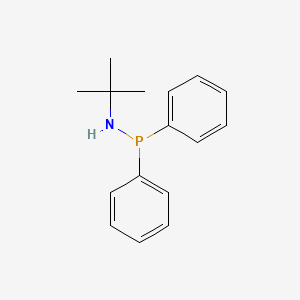


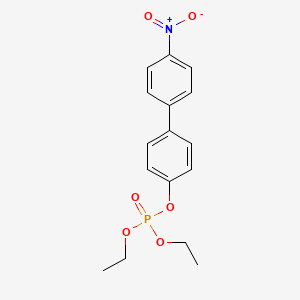
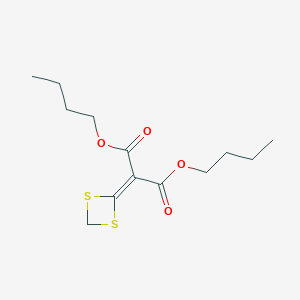

![4-[(Prop-2-en-1-yl)oxy]benzene-1-sulfonic acid](/img/structure/B14666107.png)
